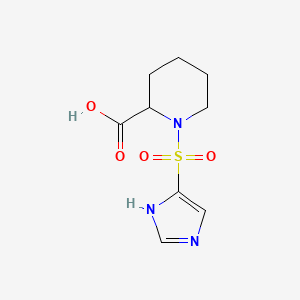

![molecular formula C14H9ClN2O2 B11790438 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide CAS No. 1706454-31-0](/img/structure/B11790438.png)

2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

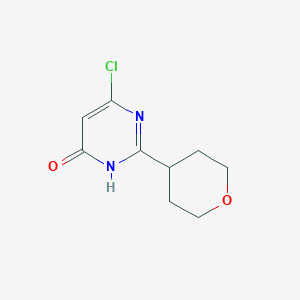

2-(3-クロロフェニル)ベンゾ[d]オキサゾール-5-カルボキサミドは、さまざまな生物活性で知られるベンゾオキサゾールファミリーに属する化合物です。 ベンゾオキサゾール誘導体は、抗菌、抗真菌、抗がん、抗炎症などの幅広い薬理作用により、医薬品化学において大きな注目を集めています .

製法

2-(3-クロロフェニル)ベンゾ[d]オキサゾール-5-カルボキサミドの合成は、一般的に、o-フェニレンジアミンとクロロ酢酸、塩酸を反応させて、2-(クロロメチル)-1H-ベンゾ[d]イミダゾールを生成することから始まります。 この中間体を特定の条件下で3-クロロ安息香酸と反応させると、目的の化合物が得られます . 工業生産方法では、同様の合成経路が採用される場合がありますが、大規模生産向けに最適化されており、高収率と高純度が保証されます。

準備方法

The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with 3-chlorobenzoic acid under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

2-(3-クロロフェニル)ベンゾ[d]オキサゾール-5-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて行うことができます。

還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が一般的に使用されます。

置換: 置換反応に一般的な試薬には、ハロゲンやアミンやチオールなどの求核剤が含まれます。

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりカルボン酸が生成される場合がある一方、還元によりアルコールやアミンが生成される場合があります .

科学的研究の応用

化学: 他の生物活性化合物の合成のための中間体として役立ちます。

生物学: この化合物は、さまざまな細菌や真菌株に対して顕著な抗菌活性を示します.

作用機序

2-(3-クロロフェニル)ベンゾ[d]オキサゾール-5-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。 例えば、その抗菌活性は、細胞壁合成やタンパク質機能を阻害することにより、細菌や真菌の増殖を抑制する能力に起因すると考えられています . 抗がん活性は、特定のシグナル伝達経路を標的とすることで、癌細胞のアポトーシスを誘導する能力によるものと考えられています .

類似の化合物との比較

2-(3-クロロフェニル)ベンゾ[d]オキサゾール-5-カルボキサミドは、以下のような他のベンゾオキサゾール誘導体と比較することができます。

2-メトキシ-5-クロロベンゾ[d]オキサゾール: 優れた抗菌活性を示します.

2-エトキシベンゾ[d]オキサゾール: 抗真菌特性で知られています.

2-エトキシ-5-クロロベンゾ[d]オキサゾール: 抗菌および抗真菌活性両方を示します.

2-(3-クロロフェニル)ベンゾ[d]オキサゾール-5-カルボキサミドの独自性は、その幅広い生物活性にあり、さまざまな科学研究アプリケーションに役立つ化合物となっています .

類似化合物との比較

2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:

2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.

2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.

2-Ethoxy-5-chlorobenzo[d]oxazole: Displays both antibacterial and antifungal activities.

The uniqueness of this compound lies in its broad spectrum of biological activities, making it a valuable compound for various scientific research applications .

特性

CAS番号 |

1706454-31-0 |

|---|---|

分子式 |

C14H9ClN2O2 |

分子量 |

272.68 g/mol |

IUPAC名 |

2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxamide |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18) |

InChIキー |

BWOGUZLJZKCDDP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)

![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)

![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)